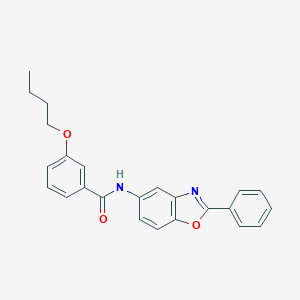![molecular formula C25H26N2O B408321 N-(2-ETHYLPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE](/img/structure/B408321.png)
N-(2-ETHYLPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ETHYLPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYLPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Moiety: Starting from a suitable precursor, the isoquinoline ring can be synthesized through Pictet-Spengler reaction or Bischler-Napieralski cyclization.
Attachment of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction, often using reagents like EDCI or DCC in the presence of a base.
Final Assembly: The final compound is assembled by linking the isoquinoline and benzamide moieties under appropriate conditions, possibly involving catalytic hydrogenation or other reduction methods.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-ETHYLPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-ETHYLPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-phenyl-benzamide: Lacks the ethyl group on the phenyl ring.
4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-(2-methyl-phenyl)-benzamide: Has a methyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group in N-(2-ETHYLPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE might confer unique steric and electronic properties, potentially affecting its biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C25H26N2O |
|---|---|
Peso molecular |
370.5g/mol |
Nombre IUPAC |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2-ethylphenyl)benzamide |
InChI |
InChI=1S/C25H26N2O/c1-2-20-7-5-6-10-24(20)26-25(28)22-13-11-19(12-14-22)17-27-16-15-21-8-3-4-9-23(21)18-27/h3-14H,2,15-18H2,1H3,(H,26,28) |
Clave InChI |
ZHMWAIZTZKVAAF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B408240.png)
![ethyl 2-[(5-bromo-2-furyl)methylene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408241.png)
![(1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl)methanol](/img/structure/B408242.png)
![5-bromo-2-iodo-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B408245.png)
![2-[2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one](/img/structure/B408246.png)

![3-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B408249.png)
![3-butoxy-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B408251.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B408254.png)
![N-[2-(4-methylphenyl)benzotriazol-5-yl]naphthalene-2-carboxamide](/img/structure/B408255.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-chlorobenzamide](/img/structure/B408257.png)
![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-naphthamide](/img/structure/B408258.png)
![3-ethoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B408259.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B408260.png)
